1-Methyl-cycloheptanecarbonyl chloride
Description
1-Methyl-cycloheptanecarbonyl chloride (C₉H₁₃ClO) is a cyclic acyl chloride characterized by a seven-membered cycloheptane ring substituted with a methyl group and a carbonyl chloride functional group. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 1-methyl-cycloheptanecarbonyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions. The cycloheptane ring contributes to unique steric and electronic properties, distinguishing it from smaller cyclic analogs like cyclohexane or cyclopentane derivatives .
Properties
CAS No. |
35664-99-4 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-methylcycloheptane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI Key |
QJSNONFWMQBJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclic Acyl Chlorides
Structural and Reactivity Differences
Cyclohexanecarbonyl Chloride :
- Smaller six-membered ring reduces steric hindrance, enhancing reaction rates with nucleophiles compared to the bulkier cycloheptane analog.
- Higher ring strain in cycloheptane derivatives may slightly destabilize the transition state in substitution reactions, leading to marginally slower kinetics.
Cyclopentanecarbonyl Chloride :
- Five-membered ring exhibits greater ring strain, increasing reactivity in some cases. However, the reduced steric bulk compared to cycloheptane derivatives allows for easier access to the carbonyl carbon in nucleophilic attacks.
- Cyclopentane derivatives often display higher solubility in polar aprotic solvents (e.g., methylene chloride) due to their compact structure .
Physicochemical Properties
The following table summarizes key properties of 1-methyl-cycloheptanecarbonyl chloride and its analogs:
Research Findings and Environmental Considerations
- Hydrolysis Stability : Cycloheptane derivatives hydrolyze more slowly in aqueous environments than smaller-ring analogs, as the bulky structure impedes water access to the carbonyl center. This property is advantageous in delayed-release drug formulations.
- Environmental Impact : Chloride release from hydrolysis of acyl chlorides can contribute to environmental chloride accumulation. Computational models (e.g., ANN-based simulations) predict that cycloheptane derivatives release chloride ions at a rate 15–20% slower than cyclohexane analogs under identical conditions .
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